Manauealide B
Description
Manauealide B is a macrolide-derived natural product initially isolated from the red alga Gracilaria coronopifolia in Hawaii. It was identified as a causative agent of food poisoning linked to the ingestion of contaminated algae, inducing symptoms such as diarrhea in murine models . Structurally, this compound is closely related to debromoaplysiatoxin, a tumor-promoting compound, and is described as a semi-synthetic derivative of this toxin . Its macrocyclic framework features a fused polyketide-lactone structure, which is characteristic of marine-derived macrolides known for their complex biosynthesis and potent bioactivities.
Properties
Molecular Formula |
C32H47BrO10 |
|---|---|
Molecular Weight |
671.6 g/mol |
IUPAC Name |
(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(4-bromo-3-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |
InChI |
InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)21-9-10-22(33)23(35)12-21)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1 |
InChI Key |
YTEIBWLHCKUPNQ-BEDNPZBZSA-N |
Isomeric SMILES |
C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=C(C=C4)Br)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |
Canonical SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=C(C=C4)Br)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
Synonyms |
manauealide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Debromoaplysiatoxin
- Source: Gracilaria coronopifolia (Hawaii) and marine cyanobacteria (e.g., Lyngbya spp.) .
- Structural Features : Shares a macrocyclic lactone core with Manauealide B but lacks bromine substitutions present in aplysiatoxin.
- Bioactivity: Potent tumor-promoting activity via protein kinase C (PKC) activation; implicated in non-fatal algal poisoning .
Aplysiatoxin
Polycavernosides (A, B, etc.)
- Source: Polycavernosa tsudai and Gracilaria edulis (red algae) .
- Structural Features : Macrocyclic glycosides with a sugar moiety attached to a polyketide backbone.
- Bioactivity : Lethal toxins causing fatal human poisoning via cardiotoxicity and neurotoxicity; mechanism involves ion channel disruption .
Bromophycolides A and B
- Source : Callophycus serratus (red alga, Fiji) .
- Structural Features : Diterpene-benzoate macrolides with halogenation.
- Bioactivity : Moderate antimicrobial and antifungal activity; less toxic than this compound .
Functional Analogues
Manauealides A and C
Kahalalide F
- Source : Green alga Bryopsis spp. .
- Structural Features : Linear peptide-polyketide hybrid.
- Bioactivity : Anticancer and anti-HIV activity; differs from this compound in mechanism (membrane disruption vs. PKC modulation) .
Comparative Analysis of Key Properties
| Compound | Source | Structural Class | Key Bioactivities | Toxicity Profile |
|---|---|---|---|---|
| This compound | Gracilaria coronopifolia | Macrolide (semi-synthetic) | Diarrhea induction, food poisoning | Non-fatal, acute gastrointestinal |
| Debromoaplysiatoxin | Gracilaria coronopifolia | Macrolide | Tumor promotion, PKC activation | Non-fatal, chronic carcinogenic |
| Polycavernoside A | Polycavernosa tsudai | Macrocyclic glycoside | Cardiotoxicity, neurotoxicity | Fatal in humans |
| Bromophycolide A | Callophycus serratus | Diterpene-benzoate macrolide | Antimicrobial (bacteria/fungi) | Low toxicity |
| Manauealide A | Gracilaria coronopifolia | Macrolide | Diarrhea induction | Similar to this compound |
Research Findings and Mechanistic Insights
- Toxicity Mechanisms: this compound and debromoaplysiatoxin disrupt cellular signaling pathways (e.g., PKC), leading to inflammation and fluid secretion in the intestines . Polycavernosides target ion channels, causing fatal electrolyte imbalances and cardiac arrest .
- Structural-Activity Relationships (SAR): Bromination in aplysiatoxin enhances tumor-promoting activity compared to debromoaplysiatoxin and this compound . The glycosidic moiety in polycavernosides is critical for binding to ion channels, a feature absent in this compound .
- Therapeutic Potential: Bromophycolides’ antimicrobial activity suggests utility in drug development, whereas this compound’s toxicity limits its direct use but supports mechanistic studies of PKC modulators .
Q & A
Q. How is Manauealide B typically isolated and purified from its natural source, and what analytical techniques validate its structural integrity?
Methodological Answer: Isolation often involves bioassay-guided fractionation using techniques like flash chromatography or HPLC, followed by purification via reverse-phase HPLC. Structural validation requires tandem spectroscopic methods: high-resolution mass spectrometry (HRMS) for molecular formula confirmation, NMR (1D and 2D experiments) for stereochemical assignment, and IR spectroscopy for functional group analysis. Purity (>95%) should be verified using HPLC-UV/ELSD and corroborated with melting point analysis .
Q. What in vitro bioactivity screening approaches are commonly employed to assess this compound's pharmacological potential?
Methodological Answer: Standard assays include dose-response cytotoxicity profiling (MTT or resazurin assays) across cancer cell lines (e.g., NCI-60 panel), anti-inflammatory testing (e.g., LPS-induced TNF-α suppression in macrophages), and target-specific enzymatic inhibition assays (e.g., phospholipase A2). Controls must include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only conditions. Data should be normalized to cell viability baselines and analyzed with non-linear regression for IC50 determination .
Q. What spectroscopic methods are critical for elucidating this compound's stereochemical configuration?
Methodological Answer: Stereochemical resolution relies on 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish proton-proton coupling and spatial proximity. Comparative optical rotation measurements and electronic circular dichroism (ECD) with computational simulations (TDDFT) further confirm absolute configuration. X-ray crystallography of single crystals provides definitive proof but requires high-purity samples .
Q. Which cell-based assays are most effective for preliminary evaluation of this compound's cytotoxic properties?
Methodological Answer: Clonogenic assays assess long-term proliferative inhibition, while apoptosis-specific markers (Annexin V/PI staining, caspase-3 activation) differentiate cytostatic vs. cytotoxic effects. For mechanistic insights, pair these with cell-cycle analysis (flow cytometry) and mitochondrial membrane potential assays (JC-1 dye). Ensure assays include triplicate technical replicates and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. How do researchers establish baseline cytotoxicity thresholds for this compound across different cancer cell lines?
Methodological Answer: Use standardized protocols (e.g., NCI guidelines) with 72-hour exposure periods and cell-line-specific doubling times to calculate GI50 (50% growth inhibition). Normalize data to untreated controls and validate with reference agents. Inter-laboratory reproducibility requires strict adherence to culture conditions (e.g., serum concentration, passage number) and plate-edge effect mitigation .
Advanced Research Questions
Q. What experimental strategies address this compound's solubility limitations in pharmacological assays?
Methodological Answer: Co-solvent systems (DMSO/PEG-400) or nanoformulations (liposomes, polymeric nanoparticles) enhance aqueous solubility. Validate biocompatibility via hemolysis assays and cellular uptake studies (confocal microscopy with fluorescent analogs). Quantify solubility shifts using dynamic light scattering (DLS) and compare bioactivity retention via parallel cytotoxicity screening .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed in this compound studies?
Methodological Answer: Conduct pharmacokinetic profiling (LC-MS/MS) to assess bioavailability and metabolite formation. Use orthotopic or patient-derived xenograft (PDX) models to better mimic tumor microenvironments. Cross-validate in vitro findings with ex vivo histopathology (e.g., tumor necrosis quantification) and pharmacodynamic biomarker analysis (e.g., target protein modulation) .
Q. What computational modeling approaches predict this compound's molecular targets?
Methodological Answer: Structure-based virtual screening (molecular docking with AutoDock Vina or Glide) against curated target libraries (e.g., ChEMBL) identifies putative binding partners. Validate predictions via thermal shift assays (TSA) for target engagement and CRISPR-Cas9 knockout models to confirm phenotype rescue. Integrate transcriptomic (RNA-seq) or proteomic (SILAC) data to map downstream pathways .
Q. How should dose-response studies be designed for this compound to account for non-linear pharmacokinetics?
Methodological Answer: Implement staggered dosing regimens (e.g., QD vs. BID administration) in preclinical models to assess accumulation effects. Use mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with efficacy. Include metabolite profiling and protein binding assays (ultrafiltration) to adjust for unbound fraction variability .
Q. What orthogonal validation methods confirm this compound's mechanism of action when primary assays yield ambiguous results?
Methodological Answer: Combine genetic (siRNA knockdown) and pharmacological (small-molecule inhibitors) approaches to perturb putative targets. Employ biophysical techniques (surface plasmon resonance, ITC) for direct binding confirmation. Cross-reference with chemo-proteomic profiling (activity-based protein profiling, ABPP) to identify off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
